Oleic Acid-2,6-diisopropylanilide: A Potent Acyl-CoA:Cholesterol Acyltransferase Inhibitor
Oleic Acid-2,6-diisopropylanilide: A Potent Acyl-CoA:Cholesterol Acyltransferase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, playing a pivotal role in cholesterol homeostasis and the pathophysiology of diseases such as atherosclerosis and hyperlipidemia. Oleic Acid-2,6-diisopropylanilide has emerged as a potent inhibitor of ACAT, demonstrating significant potential for therapeutic intervention. This technical guide provides a comprehensive overview of Oleic Acid-2,6-diisopropylanilide, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA. This process is central to the absorption of dietary cholesterol, the storage of cholesterol in intracellular lipid droplets, and the assembly of lipoproteins in the liver and intestine. Two isoforms of ACAT, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, adrenal glands, and kidneys. ACAT2 is predominantly found in the intestine and liver. The inhibition of ACAT is a promising strategy for lowering plasma cholesterol levels and preventing the progression of atherosclerosis. Oleic Acid-2,6-diisopropylanilide is a fatty acid anilide derivative that has been identified as a highly potent inhibitor of ACAT.
Mechanism of Action
Oleic Acid-2,6-diisopropylanilide exerts its inhibitory effect by binding to the ACAT enzyme, thereby preventing the binding of its substrates, cholesterol and oleoyl-CoA. The 2,6-diisopropylphenyl moiety of the molecule is crucial for its high-potency inhibition, as structure-activity relationship studies have shown that bulky 2,6-dialkyl substitutions on the anilide ring are optimal for the inhibitory activity of fatty acid anilides. By blocking the esterification of cholesterol, Oleic Acid-2,6-diisopropylanilide reduces the intracellular pool of cholesteryl esters, which in turn can lead to a decrease in the secretion of atherogenic lipoproteins.
Quantitative Data
The inhibitory potency and in vivo efficacy of Oleic Acid-2,6-diisopropylanilide have been quantified in several studies. The available data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) |
| Oleic Acid-2,6-diisopropylanilide | ACAT | 7 |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Key Findings |
| Cholesterol-fed rats | 0.05% in diet | Decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels. |
| Cholesterol-fed rabbits | 0.05% in diet | Decreased low-density lipoproteins (LDL) and elevated high-density lipoprotein (HDL) levels. |
Table 3: ACAT1 vs. ACAT2 Selectivity (General Oleic Acid Anilide)
| Compound | Target | Inhibitory Activity |
| Oleic acid anilide | hACAT-1 | No significant difference |
| hACAT-2 | No significant difference |
Disclaimer: The data in Table 3 is for a general "oleic acid anilide" and it is not definitively confirmed to be Oleic Acid-2,6-diisopropylanilide. Specific selectivity data for Oleic Acid-2,6-diisopropylanilide is not currently available in the public literature.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of ACAT inhibitors. The following are representative protocols for in vitro and cellular assays, based on established methodologies for fatty acid anilide inhibitors.
In Vitro Microsomal ACAT Inhibition Assay
This assay determines the direct inhibitory effect of Oleic Acid-2,6-diisopropylanilide on ACAT activity in a cell-free system.
Materials:
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Rat liver microsomes (prepared by differential centrifugation)
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[¹⁴C]Oleoyl-CoA
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Cholesterol
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Bovine Serum Albumin (BSA)
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Potassium phosphate buffer (pH 7.4)
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Oleic Acid-2,6-diisopropylanilide
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DMSO (vehicle control)
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Lipid extraction solvents (e.g., chloroform:methanol 2:1)
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TLC plates and developing solvent (e.g., hexane:diethyl ether:acetic acid 80:20:1)
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Scintillation counter and fluid
Procedure:
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Microsome Preparation: Prepare rat liver microsomes and determine the protein concentration.
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Inhibitor Preparation: Prepare stock solutions of Oleic Acid-2,6-diisopropylanilide in DMSO.
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Reaction Mixture: In a microcentrifuge tube, combine microsomes, cholesterol (solubilized with a small amount of detergent or in liposomes), and BSA in potassium phosphate buffer.
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Pre-incubation: Add varying concentrations of Oleic Acid-2,6-diisopropylanilide or DMSO to the reaction mixture and pre-incubate for 15 minutes at 37°C.
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Reaction Initiation: Start the reaction by adding [¹⁴C]Oleoyl-CoA.
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Incubation: Incubate the reaction mixture for 10-20 minutes at 37°C.
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Reaction Termination: Stop the reaction by adding the lipid extraction solvent.
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Lipid Extraction: Vortex and centrifuge to separate the phases.
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TLC Analysis: Spot the organic (lower) phase onto a TLC plate and develop the plate to separate cholesteryl esters from other lipids.
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Quantification: Scrape the cholesteryl ester spots into scintillation vials and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.
Cellular Cholesterol Esterification Assay
This assay measures the effect of Oleic Acid-2,6-diisopropylanilide on cholesterol esterification in intact cells.
Materials:
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Cultured cells (e.g., macrophages, HepG2 cells)
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[³H]Oleic acid complexed to BSA
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Cell culture medium
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Oleic Acid-2,6-diisopropylanilide
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DMSO (vehicle control)
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PBS (Phosphate Buffered Saline)
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Lipid extraction solvents
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TLC plates and developing solvent
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Scintillation counter and fluid
Procedure:
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Cell Culture: Plate cells in a multi-well plate and grow to confluency.
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Inhibitor Treatment: Treat cells with varying concentrations of Oleic Acid-2,6-diisopropylanilide or DMSO for a predetermined time (e.g., 1-4 hours).
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Radiolabeling: Add [³H]Oleic acid-BSA complex to the cell culture medium and incubate for 2-4 hours to allow for uptake and incorporation into cholesteryl esters.
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Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the total lipids.
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TLC Analysis and Quantification: Separate the lipids by TLC and quantify the amount of radiolabeled cholesteryl ester as described in the in vitro assay.
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Data Analysis: Determine the effect of the inhibitor on the rate of cholesterol esterification in the cells.
Structure-Activity Relationship (SAR)
The chemical structure of Oleic Acid-2,6-diisopropylanilide is a key determinant of its potent ACAT inhibitory activity. SAR studies on a series of fatty acid anilides have revealed several important features:
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Anilide Substitution: Bulky 2,6-dialkyl substitution on the phenyl ring, such as the diisopropyl groups in Oleic Acid-2,6-diisopropylanilide, is optimal for inhibitory potency in non-branched acyl analogues.
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Amide Bond: The amide bond is a critical feature, and its replacement with bioisosteres that lack both hydrogen bond donor and acceptor functionalities leads to a loss of activity.
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Fatty Acid Chain: The length and saturation of the fatty acid chain also influence activity, with long-chain unsaturated fatty acids often showing high potency.
Conclusion
Oleic Acid-2,6-diisopropylanilide is a potent inhibitor of acyl-CoA:cholesterol acyltransferase with demonstrated in vivo efficacy in animal models of hypercholesterolemia. Its mechanism of action, centered on the inhibition of cholesterol esterification, makes it a valuable research tool and a potential therapeutic candidate for dyslipidemia and atherosclerosis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and other ACAT inhibitors. Further studies are warranted to elucidate its precise selectivity for ACAT1 and ACAT2 and to fully define its therapeutic potential in preclinical and clinical settings.
